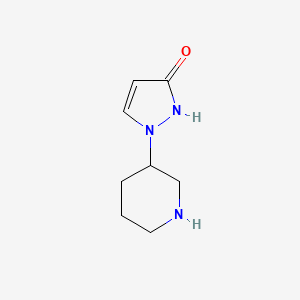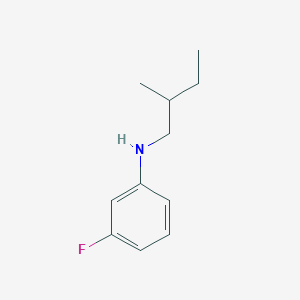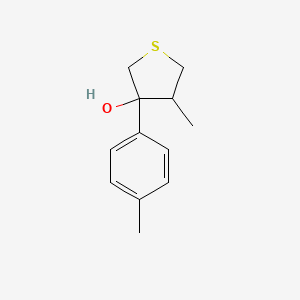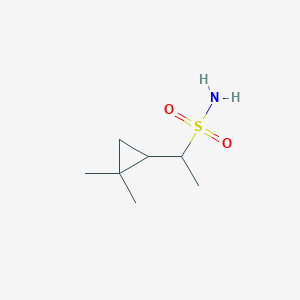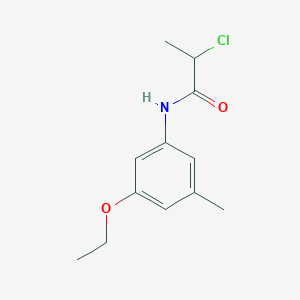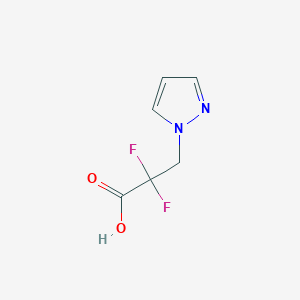
2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid is a fluorinated organic compound that features a pyrazole ring attached to a propanoic acid backbone. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making such compounds of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid typically involves the introduction of the pyrazole ring to a fluorinated propanoic acid precursor. One common method includes the reaction of 2,2-difluoropropanoic acid with hydrazine to form the pyrazole ring under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or water, with the temperature maintained between 50-100°C to facilitate the ring formation.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the pyrazole ring to a dihydropyrazole derivative.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroketones, while reduction can produce dihydropyrazole derivatives.
Scientific Research Applications
2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and materials science, where its fluorinated structure imparts desirable properties such as increased stability and bioactivity.
Mechanism of Action
The mechanism by which 2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid exerts its effects often involves interactions with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The pyrazole ring can also participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-3-(1H-imidazol-1-yl)propanoic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.
2,2-Difluoro-3-(1H-triazol-1-yl)propanoic acid: Contains a triazole ring, offering different chemical and biological properties.
2,2-Difluoro-3-(1H-pyrrol-1-yl)propanoic acid: Features a pyrrole ring, which can affect its reactivity and applications.
Uniqueness
2,2-Difluoro-3-(1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the pyrazole ring, which can confer distinct electronic and steric properties compared to other similar compounds. This uniqueness can be leveraged in designing molecules with specific biological activities or chemical reactivities.
Properties
Molecular Formula |
C6H6F2N2O2 |
|---|---|
Molecular Weight |
176.12 g/mol |
IUPAC Name |
2,2-difluoro-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C6H6F2N2O2/c7-6(8,5(11)12)4-10-3-1-2-9-10/h1-3H,4H2,(H,11,12) |
InChI Key |
UIDLLXKCSOCJTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13198174.png)
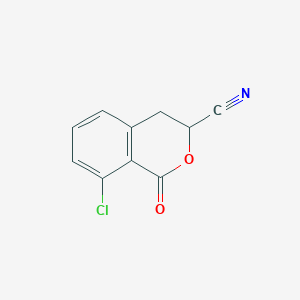

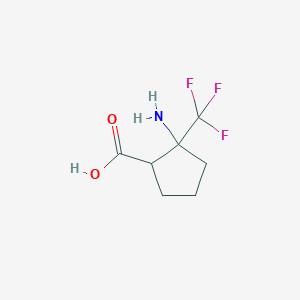
![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13198201.png)
